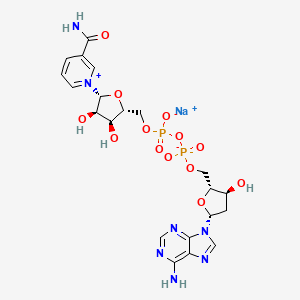

2'-deoxy NAD+ (sodium salt)

Description

Contextualization within the NAD+ Metabolome and its Biological Significance

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a fundamental coenzyme present in all living cells. aatbio.comrejuvenatemke.com It plays a central role in metabolism, acting as a crucial electron carrier in redox reactions. wikipedia.orgnih.gov In its oxidized form, NAD+, it accepts electrons from various metabolic processes, becoming reduced to NADH. wikipedia.org This NADH then donates these electrons to the electron transport chain, a key process in the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov

The multifaceted roles of NAD+ in cellular processes have made it a compelling target for biochemical investigation. The development and study of modified NAD+ analogues, such as 2'-deoxy NAD+, serve several key purposes in research. These analogues are instrumental in elucidating the mechanisms of NAD+-dependent enzymes. nih.gov By altering specific parts of the NAD+ molecule, researchers can probe the structural and functional requirements of enzyme active sites. mdpi.com

Furthermore, synthetic NAD+ analogues can act as specific inhibitors or substrates for particular enzymes, allowing for the dissection of complex metabolic and signaling pathways. nih.govresearchgate.net For instance, analogues can be designed to be resistant to cleavage by certain enzymes, thereby enabling the study of specific NAD+-consuming activities without interference from others. nih.gov The use of these molecular tools has been crucial in advancing our understanding of the biological roles of NAD+ and its associated enzymes in both normal physiology and disease states. frontiersin.orgnih.gov

The defining feature of 2'-deoxy NAD+ is the specific modification of its adenosine moiety. biolog.de Standard NAD+ consists of two nucleotides, nicotinamide mononucleotide (NMN) and adenosine monophosphate (AMP), linked by a pyrophosphate bridge. wikipedia.org The adenosine portion contains a ribose sugar. In 2'-deoxy NAD+, the hydroxyl group at the 2' position of this ribose sugar is replaced with a hydrogen atom. biolog.debioscience.co.uk

This seemingly minor alteration has significant biochemical consequences. The absence of the 2'-hydroxyl group can affect the molecule's conformation and its interactions with the binding pockets of NAD+-dependent enzymes. caymanchem.com The structural difference between NAD+ and 2'-deoxy NAD+ is a key determinant of its unique properties and its utility as a specialized research tool.

Historical Perspective on the Synthesis and Initial Biochemical Characterization of 2'-deoxy NAD+

The journey to understanding and utilizing 2'-deoxy NAD+ began with early explorations into nucleotide chemistry and the development of methods to selectively modify these complex molecules.

The synthesis of deoxynucleotides and their derivatives has been a long-standing area of chemical research. Early methods for deoxygenation often involved multi-step chemical syntheses starting from ribonucleosides. iu.edu These processes required the protection of other reactive groups on the sugar and base, followed by a deoxygenation step at the desired position, and subsequent deprotection. The development of more efficient and specific chemical and enzymatic methods for these transformations has been crucial for the production of modified nucleotides like 2'-deoxyadenosine (B1664071), a precursor for the synthesis of 2'-deoxy NAD+. nih.govrsc.org

Scope and Research Objectives for In-depth Investigation of 2'-deoxy NAD+ (sodium salt)

The study of 2'-deoxy NAD+ is driven by specific research objectives aimed at untangling the intricate network of NAD+ signaling. By using this analog, scientists can address questions that are difficult to answer by observing the native coenzyme alone. The scope of this research is focused on using 2'-deoxy NAD+ as a chemical tool to probe enzymatic mechanisms and cellular pathways.

Detailed Research Objectives:

Elucidating Enzyme-Substrate Specificity: A primary goal is to determine the precise structural requirements for substrate binding and catalysis by NAD+-dependent enzymes. Researchers investigate how the absence of the 2'-hydroxyl group affects the ability of an enzyme to recognize and process the molecule. For example, studies have shown that the enzyme CD38 can utilize 2'-deoxy NAD+ as a substrate to generate 2'-deoxy-adenosine diphosphate (B83284) ribose (dADPR). nih.govbiolog.de This finding helps to characterize the active site of CD38 and demonstrates that for this specific enzyme, the 2'-hydroxyl is not strictly necessary for catalysis, although it may affect reaction efficiency.

Differentiating Functions of NAD+-Consuming Enzyme Families: In cells, multiple enzyme families like PARPs and sirtuins compete for the same cellular pool of NAD+. nih.govnih.gov A key research objective is to dissect the unique and overlapping roles of these enzymes. 2'-deoxy NAD+ has been identified as a noncompetitive inhibitor of NAD+ with a reported inhibitory constant (Ki) of 32 μM. medchemexpress.com This inhibitory property allows it to be used to selectively modulate NAD+-dependent pathways, helping researchers to attribute specific cellular outcomes to the inhibition of certain NAD+-consuming enzymes.

Investigating Novel Signaling Pathways: The discovery that 2'-deoxy NAD+ and its metabolic product, dADPR, are present in human Jurkat T cells has opened a new avenue of investigation. biolog.de A critical research objective is to move beyond viewing 2'-deoxy NAD+ as merely a synthetic tool and to explore whether it and its derivatives constitute a novel, endogenous signaling system. Research aims to identify the specific enzymes responsible for its synthesis and degradation in vivo and to uncover the cellular receptors and downstream pathways that are modulated by dADPR. biolog.de

Developing Mechanistic Probes for Catalysis: The compound serves as a fine-tuned probe to study the chemical mechanisms of enzymatic reactions. By comparing the reaction kinetics, product formation, and enzyme conformational changes when using NAD+ versus 2'-deoxy NAD+, researchers can infer the specific role of the 2'-hydroxyl group in the catalytic cycle. This may include its function in positioning the substrate within the active site, participating in hydrogen bonding networks, or influencing the stability of reaction intermediates.

Table 2: Research Findings on the Interaction of 2'-deoxy NAD+ with NAD+-Dependent Enzymes

| Enzyme Family | Interaction with NAD+ | Interaction with 2'-deoxy NAD+ | Research Implication | Reference |

|---|---|---|---|---|

| CD38 | Serves as a substrate to produce cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR). nih.gov | Functions as a substrate to produce 2'-deoxy-ADPR (dADPR). biolog.de | Helps define the substrate flexibility of the CD38 active site and points to a potential endogenous role for dADPR. biolog.de | nih.govbiolog.de |

| General NAD+-dependent enzymes | Acts as the essential coenzyme or substrate. nih.gov | Acts as a noncompetitive inhibitor. medchemexpress.com | Provides a tool to modulate the activity of NAD+-dependent enzymes and study the downstream physiological effects. medchemexpress.com | nih.govmedchemexpress.com |

| PARPs and Sirtuins | Utilized as a substrate for ADP-ribosylation and deacetylation, respectively. nih.govnih.gov | The specific interaction as a substrate is less characterized, but it likely acts as a competitive or noncompetitive inhibitor due to its structural similarity and inhibitory nature. medchemexpress.com | Allows for the potential to differentiate the roles of PARPs and sirtuins in processes like DNA repair and metabolic regulation by observing the effects of inhibition. nih.govnih.gov | nih.govnih.govmedchemexpress.comnih.gov |

Properties

Molecular Formula |

C21H26N7NaO13P2 |

|---|---|

Molecular Weight |

669.4 g/mol |

IUPAC Name |

sodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H27N7O13P2.Na/c22-18-15-20(25-8-24-18)28(9-26-15)14-4-11(29)12(39-14)6-37-42(33,34)41-43(35,36)38-7-13-16(30)17(31)21(40-13)27-3-1-2-10(5-27)19(23)32;/h1-3,5,8-9,11-14,16-17,21,29-31H,4,6-7H2,(H5-,22,23,24,25,32,33,34,35,36);/q;+1/p-1/t11-,12+,13+,14+,16+,17+,21+;/m0./s1 |

InChI Key |

KURUHDGFKRYFCS-SUWCGJJBSA-M |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O.[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Structural Characterization of 2 Deoxy Nad+ Sodium Salt

Chemoenzymatic Synthesis Approaches for 2'-deoxy NAD+

Chemoenzymatic synthesis leverages the high specificity of enzymes for certain steps, combined with the versatility of chemical reactions for others, providing an efficient route to complex molecules like 2'-dNAD+. This approach often begins with the enzymatic synthesis of key precursors, followed by their assembly.

The synthesis of 2'-dNAD+ relies on two primary building blocks: 2'-deoxyadenosine (B1664071) triphosphate (dATP) and nicotinamide (B372718) mononucleotide (NMN).

Nicotinamide Mononucleotide (NMN) Biosynthesis: NMN can be produced efficiently through biological methods, which are often preferred over chemical synthesis due to milder reaction conditions and higher stereospecificity. The primary enzymatic routes fall under the salvage pathway.

Nicotinamide Phosphoribosyltransferase (NAMPT): This rate-limiting enzyme in mammalian NAD+ salvage pathways catalyzes the reaction between nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form NMN.

Nicotinamide Riboside Kinase (NRK): An alternative pathway involves the phosphorylation of nicotinamide riboside (NR) to NMN, catalyzed by NRK. This route is noted for its streamlined process and high specificity. Engineered NRK enzymes with enhanced stability and activity are central to improving the efficiency of NMN synthesis.

2'-Deoxyadenosine Triphosphate (dATP) Synthesis: The second precursor, dATP, is formed from its corresponding monophosphate, 2'-deoxyadenosine-5'-monophosphate (B52560) (dAMP). The enzymatic phosphorylation of nucleosides is a key step. Deoxycytidine kinase (dCK), for instance, is capable of phosphorylating deoxyadenosine (B7792050). The subsequent phosphorylations from dAMP to dADP and finally to dATP are also mediated by specific cellular kinases.

While the final coupling can be enzymatic, chemical methods offer robust alternatives for assembling the dinucleotide structure from its precursors. One prominent strategy involves the activation of one nucleotide monophosphate and its subsequent reaction with the other.

A widely used method is the carbonyldiimidazole (CDI)-mediated condensation. In this approach, β-NMN+ is activated with CDI in an anhydrous solvent like dimethylformamide (DMF). After quenching excess CDI with methanol, the activated NMN intermediate is reacted with the corresponding 2'-deoxynucleotide (e.g., 8-bromo-2'-deoxy-AMP) over an extended period to form the desired 2'-deoxy-NAD+ analogue.

Another powerful technique is the Lewis-acid-mediated condensation. This involves converting a nucleotide monophosphate, such as 8-bromo-2'-deoxy-AMP, into a more reactive phosphoromorpholidate derivative. This intermediate is then condensed with β-NMN+ in the presence of a Lewis acid like manganese(II) chloride (MnCl₂) to yield the final dinucleotide product.

A purely enzymatic coupling is also a highly effective strategy. The enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT) directly catalyzes the condensation of NMN with dATP to form 2'-dNAD+. This reaction is highly specific and is used in vitro to synthesize various NAD+ analogues.

Pure Chemical Synthesis Pathways for High Purity 2'-deoxy NAD+

Purely chemical synthesis provides an alternative to chemoenzymatic methods

Advanced Spectroscopic and Chromatographic Characterization for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2'-deoxy NAD+. A combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all atoms in the molecule. mdpi.com

¹H NMR: The proton NMR spectrum provides key information for confirming the structure. researchgate.net The anomeric protons of the two ribose units (H-1' on the deoxyadenosine moiety and H-1'' on the nicotinamide ribose moiety) give rise to distinct signals, typically appearing as doublets or triplets in the downfield region of the spectrum. For example, in an analogue like 8-bromo-2′-deoxy-NAD+, these signals were observed as a triplet at 6.38 ppm and a doublet at 5.98 ppm, respectively. nih.gov The absence of a proton signal corresponding to the 2'-hydroxyl group and the characteristic chemical shifts of the H-2' protons of the deoxyribose ring further confirm the identity of the compound. nih.gov Complete assignment of the remaining sugar and aromatic protons from both the adenine (B156593) and nicotinamide rings is achieved through 2D correlation spectroscopy. mdpi.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment. mdpi.comcreative-biostructure.com The signals for the deoxyadenose moiety can be assigned by comparison with known spectra of 2'-deoxyadenosine. mdpi.com The removal of the 2'-hydroxyl group results in a characteristic upfield shift for the C2' carbon compared to its counterpart in NAD+.

³¹P NMR: Phosphorus-31 NMR is particularly crucial for verifying the integrity of the pyrophosphate linkage. pnas.org In dinucleotides like 2'-deoxy NAD+, the two phosphorus atoms are chemically non-equivalent and coupled to each other, resulting in a pair of doublets (an AX spin system). nih.govacs.org For instance, in a synthesized batch of 8-bromo-2′-deoxy-NAD+, these two doublets appeared at -11.17 and -10.53 ppm, confirming the successful formation of the pyrophosphate bond. nih.gov The precise chemical shifts can be sensitive to pH and the presence of divalent cations. acs.orgnih.gov

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Significance |

|---|---|---|---|

| ¹H | Adenine H-2, H-8 | ~8.0 - 8.5 | Confirms adenine base structure. researchgate.net |

| Nicotinamide H-2, H-4, H-5, H-6 | ~8.5 - 9.5 | Confirms nicotinamide ring structure. researchgate.net | |

| Anomeric H-1' (d-Ado), H-1'' (Nic) | ~6.0 - 6.4 | Confirms β-glycosidic linkages and distinguishes the two ribose units. nih.gov | |

| ¹³C | Deoxyribose C-2' | ~40 - 42 | Key indicator of the deoxy- modification, shifted upfield from the ~75 ppm in ribose. mdpi.comcreative-biostructure.com |

| Aromatic Carbons | ~115 - 160 | Confirms the carbon framework of the heterocyclic bases. creative-biostructure.com | |

| ³¹P | Pα, Pβ (Pyrophosphate) | ~ -10 to -12 | Appears as two distinct doublets, confirming the P-O-P linkage. nih.govacs.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Verification

High-Resolution Mass Spectrometry (HRMS), typically coupled with electrospray ionization (ESI), is used to determine the accurate molecular mass of 2'-deoxy NAD+ (sodium salt). This technique provides a measured mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. creative-biostructure.com

The molecular formula for the anionic part of 2'-deoxy NAD+ is C₂₁H₂₆N₇O₁₃P₂. HRMS analysis confirms this composition by matching the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value. In positive ion mode ESI-HRMS, the molecule is often detected as the protonated species [M-Na+2H]⁺ or as various sodium adducts, such as [M-Na+H+Na]⁺ (i.e., [M+H]⁺) or [M-Na+2Na]⁺ (i.e., [M+Na]⁺). acs.org Tandem mass spectrometry (MS/MS) can further confirm the structure by fragmenting the parent ion and analyzing the resulting product ions. A characteristic fragmentation pattern for NAD+ and its analogues is the cleavage of the pyrophosphate bond, yielding ions corresponding to the mononucleotide fragments (e.g., 2'-deoxy-AMP) and the nicotinamide mononucleotide (NMN) moiety, as well as the loss of the adenine base (m/z ~136). acs.orgnih.gov

| Ion Species | Formula | Theoretical Monoisotopic Mass (m/z) |

|---|---|---|

| Anion [M]⁻ | [C₂₁H₂₆N₇O₁₃P₂]⁻ | 646.1066 |

| Protonated Molecule [M+H]⁺ | [C₂₁H₂₈N₇O₁₃P₂]⁺ | 648.1222 |

| Sodium Adduct [M+Na]⁺ | [C₂₁H₂₇N₇NaO₁₃P₂]⁺ | 670.1041 |

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized 2'-deoxy NAD+ and for separating it from starting materials, byproducts, and closely related isomers like 3'-deoxy NAD+. uoregon.edu Due to the polar and charged nature of the molecule, ion-pair reversed-phase HPLC and anion-exchange chromatography are the most effective methods. uoregon.edunih.govnih.gov

Ion-Pair Reversed-Phase HPLC: This method is widely used for the analysis and quantification of nucleotides. nih.govpnas.org A C18 stationary phase is typically employed, and the mobile phase contains an ion-pairing agent (e.g., tetrabutylammonium) in a buffered aqueous solution (e.g., phosphate (B84403) or citrate (B86180) buffer) with a gradient of an organic solvent like acetonitrile (B52724) or methanol. nih.gov The ion-pairing agent forms a neutral complex with the negatively charged phosphate groups of 2'-deoxy NAD+, allowing for its retention on the nonpolar stationary phase. This method can effectively separate 2'-deoxy NAD+ from its metabolic precursor 2'-deoxy-ATP and its breakdown product 2'-deoxy-ADPR. nih.govpnas.org

| HPLC Method | Stationary Phase | Typical Mobile Phase | Separation Principle | Reference |

|---|---|---|---|---|

| Ion-Pair RP-HPLC | C18 | Aqueous buffer (e.g., phosphate) with ion-pairing agent (e.g., TBA-HS) and an organic gradient (e.g., Acetonitrile). | Separation based on hydrophobicity after neutralization of phosphate charges by the ion-pairing agent. | nih.govpnas.org |

| Strong Anion-Exchange | Quaternary ammonium (B1175870) functionalized silica | Aqueous buffer with increasing salt concentration gradient (e.g., ammonium phosphate). | Separation based on the net negative charge of the molecule. | uoregon.edu |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis (if applicable)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov While specific CD spectra for 2'-deoxy NAD+ are not prominently available in the surveyed literature, the technique is highly applicable and powerful for the conformational analysis of dinucleotides, including NAD+ and its analogues. researchgate.net

CD spectroscopy is particularly sensitive to the solution conformation of dinucleotides. The characteristic CD signal arises from the exciton (B1674681) coupling between the electronic transitions of the two aromatic chromophores—the adenine and nicotinamide rings. nih.govresearchgate.net This interaction is highly dependent on the relative spatial arrangement of the two rings. Therefore, CD can be used to probe:

Intramolecular Stacking: In aqueous solution, NAD+ and its analogues exist in an equilibrium between an "open" or extended conformation and a "folded" conformation where the adenine and nicotinamide rings stack on top of each other. researchgate.net This stacking interaction gives rise to a characteristic bisignate (two-lobed) CD signal, often called a "couplet," which is absent in a simple mixture of the constituent mononucleotides (2'-deoxy-AMP and NMN). researchgate.net The intensity of this signal is proportional to the population of the folded state.

Syn-Anti Conformation: The conformation around the N-glycosidic bond (either syn, where the base is over the sugar ring, or anti, where it is pointed away) significantly influences the CD spectrum. pnas.org By comparing the experimental CD spectrum with theoretical calculations or with spectra of conformationally locked analogues, it is possible to gain insight into the preferred orientation of the adenine and nicotinamide bases relative to their respective sugar moieties.

Thus, while experimental data is needed for a definitive analysis, CD spectroscopy remains a valuable, applicable technique for studying the dynamic conformational equilibrium of 2'-deoxy NAD+ in solution.

Isotopic Labeling Strategies for 2'-deoxy NAD+ in Tracer and Mechanistic Studies

Isotopic labeling of 2'-deoxy NAD+ is a powerful strategy for its use in metabolic tracer studies and for elucidating enzymatic reaction mechanisms. By incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium), the molecule can be tracked and quantified unambiguously using mass spectrometry, or its structural dynamics can be probed by NMR.

The synthesis of isotopically labeled 2'-deoxy NAD+ can be achieved by using labeled precursors in either chemical or enzymatic synthesis routes. A common and effective strategy involves using labeled nicotinamide, as it is a key precursor in the widely used salvage pathway for NAD+ biosynthesis.

Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC): This approach can be used to produce labeled 2'-deoxy NAD+ endogenously. By growing cells in a medium where standard nicotinamide is replaced with an isotopically labeled version, such as [¹³C₃, ¹⁵N₁]-nicotinamide, the entire cellular NAD+ pool, including any 2'-deoxy NAD+, becomes labeled. This provides an ideal internal standard for accurate quantification in complex biological matrices, as it co-elutes with the unlabeled analyte in chromatography and experiences identical matrix effects during ionization.

Chemical and Enzymatic Synthesis: Labeled 2'-deoxy NAD+ can also be synthesized in vitro. For example, labeled 2'-deoxy-ATP or labeled NMN+ can be used as substrates in the enzymatic synthesis catalyzed by enzymes like NMNAT (Nicotinamide mononucleotide adenylyltransferase). pnas.org Chemical synthesis of labeled nucleobase precursors, such as ¹³C- or ¹⁵N-labeled adenine or nicotinamide, provides another route to specifically labeled final products.

The mass shift introduced by the isotopic labels allows for clear differentiation from the endogenous, unlabeled pool in mass spectrometry-based experiments.

| Labeled Precursor | Labeling Pattern in 2'-deoxy NAD+ | Mass Increase (Da) | Application |

|---|---|---|---|

| [¹³C₃, ¹⁵N₁]-Nicotinamide | Nicotinamide ring labeled with 3 x ¹³C and 1 x ¹⁵N | +4 | Metabolic flux analysis, quantitative mass spectrometry internal standard. |

| [¹³C₅, ¹⁵N₅]-Adenine (in dATP) | Adenine ring labeled with 5 x ¹³C and 5 x ¹⁵N | +10 | Tracing the purine (B94841) synthesis contribution to the NAD+ pool. |

| [U-¹³C₅]-Ribose (in NMN+) | Nicotinamide-ribose labeled with 5 x ¹³C | +5 | Tracing ribose contribution and metabolism. |

| Deuterated Solvents (e.g., D₂O) | Incorporation of ²H at exchangeable positions. | Variable | Mechanistic studies of enzyme-catalyzed hydride transfer. |

Biochemical Interactions and Enzymatic Recognition of 2 Deoxy Nad+ Sodium Salt

Substrate Specificity and Kinetic Parameters with NAD+-Dependent Enzymes

The unique structural feature of 2'-deoxy NAD+, the lack of a hydroxyl group at the 2' position of the adenosine (B11128) ribose, is a critical determinant of its interaction with NAD+-dependent enzymes. This modification significantly impacts its ability to serve as a cofactor in redox reactions and as a substrate in ADP-ribosylation reactions.

Dehydrogenases and reductases are critical enzymes in metabolic pathways that catalyze the transfer of hydride ions from a substrate to NAD+, reducing it to NADH. The interaction between the enzyme and the cofactor is highly specific, and modifications to the NAD+ structure can significantly affect binding and catalytic activity.

While 2'-deoxy NAD+ is a structural analog of NAD+, detailed comparative kinetic studies with common dehydrogenases are not widely reported in the literature. However, the known structure-activity relationships for these enzymes provide a strong basis for predicting its behavior. The 2'-hydroxyl group of the adenosine ribose in NAD+ is known to form a crucial hydrogen bond with conserved amino acid residues (often an aspartate) in the coenzyme binding pocket of many dehydrogenases. nih.gov This interaction helps to correctly orient and stabilize the coenzyme in the active site.

The absence of this 2'-hydroxyl group in 2'-deoxy NAD+ is expected to result in weaker binding to the enzyme, which would be reflected in a significantly higher Michaelis constant (Km) compared to NAD+. For instance, studies on yeast alcohol dehydrogenase have shown that the Asp201 residue is critical for interacting with the adenosine ribose hydroxyls, and mutations in this area drastically decrease coenzyme affinity. nih.gov Consequently, 2'-deoxy NAD+ is anticipated to be a very poor substrate for enzymes like alcohol dehydrogenase and lactate (B86563) dehydrogenase.

| Enzyme | Natural Coenzyme | Km (mM) | Coenzyme Analog | Km for Analog |

|---|---|---|---|---|

| Yeast Alcohol Dehydrogenase | NAD+ | 0.4 | 2'-deoxy NAD+ | Data not widely available; expected to be a poor substrate. |

| L-Lactate Dehydrogenase (Human Isoenzyme 5) | NAD+ | 0.29 (at 37°C) nih.gov | 2'-deoxy NAD+ | Data not widely available; expected to be a poor substrate. |

Effective redox cycling requires the efficient, reversible conversion between the oxidized (NAD+) and reduced (NADH) forms of the coenzyme. Given that 2'-deoxy NAD+ is a poor substrate for dehydrogenases, its participation in such cycles is severely limited. The reduced efficiency of the initial reduction step (conversion to 2'-deoxy NADH) would create a bottleneck in any metabolic pathway dependent on this coenzyme analog.

The standard redox potential of the NAD+/NADH couple is a key thermodynamic parameter, but the potential for the 2'-deoxy NAD+/2'-deoxy NADH couple is not well-documented. However, the primary limitation on its function in redox cycling is kinetic rather than thermodynamic. The poor recognition by dehydrogenases means that even if the redox potential were favorable, the rate of hydride transfer would be exceptionally low. This would lead to a drastic reduction in the formation of oxidized products (e.g., aldehydes from alcohols) in any system where 2'-deoxy NAD+ was substituted for NAD+.

In contrast to its limited activity with dehydrogenases, 2'-deoxy NAD+ has proven to be an invaluable tool for studying enzymes involved in ADP-ribosylation. These enzymes transfer the ADP-ribose moiety from NAD+ to target proteins, a critical post-translational modification involved in processes like DNA repair and signaling.

Research has conclusively shown that 2'-deoxy NAD+ serves as a differential substrate for ARTs and PARPs. It is an efficient substrate for various mono-ADP-ribosyltransferases (ARTs), which catalyze the transfer of a single ADP-ribose unit. caymanchem.comoup.com For example, an arginine-specific mono(ADP-ribosyl)transferase from turkey erythrocytes effectively uses 2'-deoxy-NAD+ to modify target proteins. oup.com The resulting product is a mono(2'-deoxy-ADP-ribosyl)ated protein.

Conversely, 2'-deoxy NAD+ is not a substrate for the polymerization reaction catalyzed by Poly(ADP-ribose) Polymerases (PARPs). caymanchem.comoup.com The elongation of the poly(ADP-ribose) chain requires the formation of a glycosidic bond between the incoming ADP-ribose unit and the 2'-hydroxyl group of the previous ribose. e-century.us Since 2'-deoxy NAD+ lacks this 2'-hydroxyl, it cannot act as an acceptor for the next ADP-ribose unit, effectively terminating chain elongation.

Instead of being a substrate for polymerization, 2'-deoxy NAD+ acts as a potent non-competitive inhibitor of PARP activity, with a reported inhibitory constant (Ki) of 32 µM. oup.commedchemexpress.commedchemexpress.com This dual characteristic—acting as a substrate for ARTs and an inhibitor for PARPs—makes it a powerful experimental tool to distinguish between these two types of enzymatic activities in complex biological systems like cell nuclei. caymanchem.comoup.com

The utility of 2'-deoxy NAD+ extends to probing the activity of specific enzyme isoforms. It has been demonstrated to be a substrate for the human enzyme CD38, a type III ADP-ribosyl cyclase that also functions as an ART. biolog.de This confirms its activity with specific human mono-ADP-ribosylating enzymes.

For the PARP family, which includes key DNA damage response proteins like PARP1 and PARP2, 2'-deoxy NAD+ acts as a general inhibitor of their defining function: poly-ADP-ribosylation. e-century.usuniprot.org Both PARP1 and PARP2 catalyze the formation of PAR chains and would thus be inhibited by the inability of 2'-deoxy NAD+ to support chain elongation. While direct comparative kinetic studies of 2'-deoxy NAD+ against a wide panel of purified PARP and ART isoforms are limited, its established mechanism of action provides a clear framework for its specificity. It selectively supports mono-ADP-ribosylation while inhibiting poly-ADP-ribosylation.

| Enzyme/Family | Classification | Observed Activity of 2'-deoxy NAD+ | Reported Kinetic Parameters |

|---|---|---|---|

| Avian Arginine-Specific Mono(ADP-ribosyl)transferase | ART | Substrate oup.com | Km = 27.2 µM; Vmax = 36.4 µmol/min/mg oup.com |

| Human CD38 | ART | Substrate biolog.de | N/A |

| Poly(ADP-ribose) Polymerase (from calf thymus) | PARP | Non-competitive Inhibitor oup.com | Ki = 32 µM oup.commedchemexpress.com |

| PARP1 / PARP2 | PARP | Inhibitor of Polymerization | Inhibition is mechanistic due to lack of 2'-OH required for chain elongation. e-century.us |

Sirtuin Deacetylases (e.g., SIRT1, SIRT3, SIRT6)

Sirtuins are a class of NAD+-dependent enzymes that play crucial roles in various cellular processes, including the deacetylation of proteins. annualreviews.orgresearchgate.net The interaction between sirtuins and their cofactor, NAD+, is a key aspect of their catalytic mechanism. The absence of the 2'-hydroxyl group in 2'-deoxy NAD+ significantly impacts this interaction and the subsequent enzymatic activity.

Differential Recognition by Sirtuin Isoforms and Impact on Deacetylation Catalysis

Different sirtuin isoforms exhibit varied responses to 2'-deoxy NAD+. While SIRT1, SIRT2, and SIRT3 must bind to the acylated substrate before NAD+, SIRT6 can bind either the substrate or NAD+ first. nih.gov This suggests that the initial binding steps can be influenced by the structure of the NAD+ analog. The deacetylation activity of sirtuins is linked to the cell's energetic state, and the ratio of NAD+ to NADH can regulate their function. nih.govnih.gov

Role of the 2'-hydroxyl Group in Sirtuin-Cofactor Interaction

The 2'-hydroxyl group of the ribose moiety in NAD+ is critical for the catalytic mechanism of sirtuins. nih.govnih.gov During the deacetylation reaction, after the formation of a C1'-O-alkylamidate intermediate, a conserved histidine residue in the sirtuin active site activates the 2'-hydroxyl group. nih.govthno.org This activated hydroxyl group then performs a nucleophilic attack on the O-alkylamidate carbon, leading to the formation of a 1',2'-cyclic intermediate. nih.gov This step is essential for the subsequent transfer of the acetyl group to the ADP-ribose, forming 2'-O-acetyl-ADP-ribose and releasing the deacetylated lysine (B10760008) substrate. nih.govnih.gov

The absence of the 2'-hydroxyl group in 2'-deoxy NAD+ prevents this key nucleophilic attack from occurring. Consequently, the canonical sirtuin deacetylation pathway is arrested. nih.gov While the initial binding of 2'-deoxy NAD+ to the enzyme may still occur, the lack of the reactive hydroxyl group stalls the catalytic cycle. This is supported by studies using analogs like 2'-deoxy-2'-fluoro-NAD+, where nicotinamide (B372718) exchange was observed, but deacetylation was halted, indicating that the cleavage of the nicotinamide-ribosyl bond can happen independently of the acetyl group transfer involving the 2'-hydroxyl. nih.govacs.org

Other NAD+-Utilizing Enzymes (e.g., DNA Ligases, NAD Glycohydrolases)

Beyond sirtuins, other enzymes also utilize NAD+ as a substrate or cofactor. The substitution of NAD+ with 2'-deoxy NAD+ can have significant consequences for the activity of these enzymes as well.

Bacterial DNA ligases, for example, use NAD+ to adenylate the 5' phosphate (B84403) of a DNA nick, a crucial step in DNA repair and replication. wikipedia.org This process involves the transfer of an AMP moiety from NAD+. While specific studies on the direct use of 2'-deoxy NAD+ by DNA ligases are not extensively detailed in the provided context, the structural alteration in the ribose sugar could interfere with the recognition and proper positioning of the cofactor within the active site, potentially inhibiting the ligation process. core.ac.ukresearchgate.netasm.org

NAD+ glycohydrolases (NADases), such as CD38, catalyze the hydrolysis of NAD+ to form ADP-ribose and nicotinamide. nih.gov Some NADases can also be involved in auto-ADP-ribosylation, which can regulate their own activity. nih.gov The 2'-hydroxyl group is a key recognition element for these enzymes. Studies with analogs have shown that modifications at the 2'-position can impact the rate of hydrolysis. nih.govacs.org For instance, the use of 2'-deoxy-2'-aminoribo-NAD+ in studies of CD38 demonstrated altered kinetic parameters, suggesting that the absence of the 2'-hydroxyl in 2'-deoxy NAD+ would likely render it a poor substrate or an inhibitor for NAD+ glycohydrolases. nih.gov

Binding Affinity Studies with NAD+-Binding Domains and Proteins

To quantify the interaction between 2'-deoxy NAD+ and NAD+-binding proteins, various biophysical techniques are employed. These methods provide insights into the thermodynamics and kinetics of binding, revealing how the absence of the 2'-hydroxyl group affects the stability and dynamics of the protein-ligand complex.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of biomolecular interactions. cancer.govharvard.edu It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction. cancer.govtu-braunschweig.de

Table 1: Thermodynamic Parameters Obtainable from ITC

| Parameter | Description |

|---|---|

| Binding Affinity (Kd) | The dissociation constant, indicating the strength of the binding interaction. |

| Stoichiometry (n) | The number of ligand molecules that bind to one molecule of the protein. |

| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. |

| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. |

Surface Plasmon Resonance (SPR) for Kinetic Binding Characterization

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.govresearchgate.net It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov

In an SPR experiment to study the binding of 2'-deoxy NAD+, a target protein would be immobilized on a sensor chip. nanbiosis.es A solution containing 2'-deoxy NAD+ would then be flowed over the chip surface. The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. researchgate.net By analyzing the shape of the resulting sensorgram, the on-rate and off-rate of the interaction can be determined. nih.gov

This kinetic information is complementary to the thermodynamic data from ITC and provides a more complete picture of the binding event. For example, a similar binding affinity (KD) could result from a fast association and fast dissociation, or a slow association and slow dissociation. SPR can distinguish between these scenarios, offering deeper insights into the mechanism of interaction between 2'-deoxy NAD+ and NAD+-binding proteins. nih.govnanbiosis.es

Table 2: Kinetic Parameters Obtainable from SPR

| Parameter | Description |

|---|---|

| Association Rate Constant (ka) | The rate at which the ligand binds to the protein. |

| Dissociation Rate Constant (kd) | The rate at which the ligand-protein complex dissociates. |

| Equilibrium Dissociation Constant (KD) | A measure of the binding affinity, calculated as kd/ka. |

Structural Basis for Altered Enzyme-Cofactor Interactions with 2'-deoxy NAD+

The absence of the 2'-hydroxyl group on the adenosine ribose moiety of 2'-deoxy NAD+ fundamentally alters its interaction with the active sites of many NAD+-dependent enzymes. This single atomic change can affect the hydrogen-bonding network, the conformation of the cofactor, and the catalytic mechanism an enzyme employs.

X-ray Crystallography and Cryo-Electron Microscopy Studies of Enzyme-2'-deoxy NAD+ Complexes

High-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for visualizing the precise interactions between a ligand and its enzyme at an atomic level. biologiachile.clcreative-biostructure.com While the literature contains numerous structures of enzymes complexed with NAD+, specific structural data for complexes with 2'-deoxy NAD+ are less common. However, studies using closely related analogs provide significant insights.

X-ray crystallography studies on human CD38, an enzyme that utilizes NAD+, have been particularly informative. nih.gov Research using NAD+ analogs with modifications at the 2' position, such as arabinosyl-2'-fluoro-2'-deoxynicotinamide mononucleotide (ara-F-NMN), has shed light on the catalytic pathway. These studies suggest that for substrates like 2'-deoxy-nicotinamide ribose, the enzyme may utilize a covalent reaction pathway. nih.gov In one study, the structure of human CD38 was resolved in a complex with a 2'-deoxy-2'-fluoro analog, revealing the formation of a covalent intermediate where the C1' of the ribose forms a bond with the catalytic residue, Glu226. nih.govrcsb.org This provides a structural basis for understanding how the absence of the 2'-OH group can direct the catalytic mechanism.

| PDB ID | Enzyme | Ligand | Resolution (Å) | Key Finding | Reference |

|---|---|---|---|---|---|

| 3DZG | Human CD38 Extracellular Domain | ara-F-ribose-5'-phosphate/nicotinamide complex | 1.65 | Revealed a covalent intermediate, suggesting a specific reaction pathway for 2'-deoxy analogs. | rcsb.org |

As of now, specific cryo-electron microscopy (cryo-EM) studies detailing the structure of an enzyme bound to 2'-deoxy NAD+ have not been widely published. Cryo-EM is a powerful technique for studying large, dynamic, or heterogeneous macromolecular complexes in their near-native states, and its application could provide unique insights into the conformational landscape of enzymes upon binding 2'-deoxy NAD+. creative-biostructure.comnih.gov

Molecular Dynamics Simulations to Elucidate Conformational Changes

While specific, large-scale MD simulation studies focused exclusively on enzyme-2'-deoxy NAD+ complexes are not extensively documented in peer-reviewed literature, the necessary tools for such investigations exist. For instance, force field topology databases have been developed that include parameters for 2'-deoxynucleosides and related cofactors, which would enable accurate simulations. q4md-forcefieldtools.org

Studies on the canonical NAD+ provide a blueprint for what could be learned. For example, MD simulations of horse liver alcohol dehydrogenase showed that NAD+ binding induces a significant "domain closure" conformational change, which is critical for catalysis. nih.gov Similar simulations with 2'-deoxy NAD+ could precisely map how the absence of the 2'-hydroxyl group affects this conformational transition, potentially altering the stability of the open versus closed states and, consequently, the enzyme's catalytic efficiency.

Allosteric Modulation and Regulation of Enzyme Activity by 2'-deoxy NAD+

Beyond its role as a direct substrate or competitive inhibitor, 2'-deoxy NAD+ and its reduced form can act as allosteric modulators, binding to a site distinct from the active site to regulate enzyme function.

A clear example of this is seen with the proton-pumping nicotinamide nucleotide transhydrogenase from Escherichia coli. nih.gov When the standard substrate NADH was replaced with 2'-deoxy-NADH, the enzyme exhibited a strongly sigmoidal concentration dependence. This sigmoidal kinetic profile is a classic indicator of positive cooperativity and allosteric regulation, suggesting that the binding of 2'-deoxy-NADH to one site on the enzyme induces a conformational change that increases the binding affinity at other sites. nih.gov

Furthermore, 2'-deoxy NAD+ has been identified as a noncompetitive inhibitor for certain NAD+-dependent reactions, with a reported inhibition constant (Ki) of 32 μM. medchemexpress.commedchemexpress.com Noncompetitive inhibition implies that the inhibitor can bind to the enzyme simultaneously with the substrate, affecting the enzyme's turnover number (kcat) rather than its substrate binding affinity (Km). This mode of inhibition points towards an allosteric mechanism where 2'-deoxy NAD+ binds to a regulatory site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

The ability of 2'-deoxy NAD+ to serve as a substrate for enzymes like poly(ADP-ribose) transferases (PARPs) and CD38 further highlights its role in cellular regulation. caymanchem.combiolog.demdpi.com For instance, CD38 utilizes 2'-deoxy NAD+ to synthesize 2'-deoxy-ADPR, a potent superagonist of the TRPM2 channel, demonstrating how this modified cofactor is integrated into crucial signaling pathways. biolog.demdpi.com

| Enzyme | Organism | Interaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Transhydrogenase | E. coli | Allosteric Modulator (as 2'-deoxy-NADH) | Induces sigmoidal kinetics, indicating allosteric regulation. | nih.gov |

| Poly(ADP-ribose) transferases (PARPs) | Rat liver, HeLa cells | Substrate | Used for ADP-ribosylation of chromosomal proteins. | caymanchem.com |

| CD38 | Human | Substrate | Synthesizes the TRPM2 agonist 2'-deoxy-ADPR. | biolog.demdpi.com |

| Generic NAD+-dependent enzymes | N/A | Noncompetitive Inhibitor | Inhibits with a Ki of 32 μM. | medchemexpress.commedchemexpress.com |

| Aplysia ADP ribosyl cyclase | Aplysia | Substrate | Recognized as a substrate for enzymatic synthesis. | acs.org |

Cellular and Molecular Biological Studies of 2 Deoxy Nad+ Sodium Salt

Intracellular Uptake and Distribution Mechanisms in In Vitro Systems

The entry of 2'-deoxy NAD+ into cells and its subsequent distribution are critical determinants of its biological activity. Like its parent molecule, NAD+, its size and charge present challenges for crossing cellular membranes.

Membrane Permeability and Passive Diffusion Studies

Direct experimental studies specifically quantifying the passive diffusion of 2'-deoxy NAD+ across plasma membranes are not extensively detailed in the current body of scientific literature. However, based on the physicochemical properties of NAD+ and similar nucleotide analogs, the membrane permeability of 2'-deoxy NAD+ is presumed to be low. Molecules of this class are typically hydrophilic and carry a significant negative charge at physiological pH, which severely restricts their ability to passively diffuse across the lipid bilayer of cellular membranes. The general consensus is that such polar molecules require specific transport mechanisms to enter the intracellular environment.

Transporter-Mediated Uptake Mechanisms in Cell Lines

While specific transporters for 2'-deoxy NAD+ have not been definitively identified, the transport of NAD+ and its precursors is a subject of ongoing research. Mammalian cells are known to possess transporters for NAD+ precursors like nicotinamide (B372718) riboside (NR) and nicotinamide mononucleotide (NMN). For instance, members of the equilibrative nucleoside transporter (ENT) family have been shown to mediate the uptake of NR. biorxiv.org Recently, the mitochondrial NAD+ transporter SLC25A51 was identified, which is responsible for the uptake of intact NAD+ into mitochondria. nih.gov It is plausible that 2'-deoxy NAD+, due to its structural similarity to NAD+, might be recognized by one or more existing nucleotide or nucleoside transporters, but dedicated studies are required to confirm this. The enzyme CD38, which can be located on the cell surface, utilizes extracellular NAD+ and has also been shown to use 2'-deoxy-NAD as a substrate, suggesting a mechanism where the molecule could be metabolized at the cell surface without necessarily entering the cell. mdpi.com

Subcellular Localization within Cytosol, Mitochondria, Nucleus, and Other Organelles

Research has provided insights into the nuclear activity of 2'-deoxy NAD+. A foundational study demonstrated that 2'-deoxynicotinamide adenine (B156593) dinucleotide serves as a substrate for poly(ADP-ribose) transferases (PARPs) in nuclei isolated from both HeLa cells and rat livers. caymanchem.com This finding strongly indicates that, once available within the cell, 2'-deoxy NAD+ can be transported into the nucleus and participate in nuclear enzymatic reactions.

Data on the specific localization of 2'-deoxy NAD+ within the cytosol, mitochondria, or other organelles is limited. While mitochondria have their own pool of NAD and dedicated transporters for the dinucleotide, it has not been shown whether these systems can transport 2'-deoxy NAD+. nih.govnih.govnih.gov The presence of 2'-deoxy NAD+ has been confirmed in Jurkat T cells, though its specific subcellular distribution was not detailed. caymanchem.combiolog.de

Impact on Cellular NAD+ Homeostasis and Redox State in Cultured Cells

Perturbation of Cellular NAD+/NADH Ratios

2'-deoxy NAD+ is a known noncompetitive inhibitor of NAD+ with an inhibition constant (Ki) of 32 μM. medchemexpress.commedchemexpress.commedchemexpress.com By competing with NAD+ for binding to NAD+-dependent enzymes, 2'-deoxy NAD+ can potentially disrupt metabolic pathways that are reliant on the NAD+/NADH redox couple. This inhibition could lead to a shift in the perceived or functional NAD+/NADH ratio, impacting the activity of dehydrogenases crucial for cellular metabolism.

In contrast, the related but distinct compound 2-deoxy-D-glucose (2-DG), a glycolytic inhibitor, has been shown to cause an increase in the NAD+/NADH ratio in HeLa cells. dojindo.com This occurs because the block in glycolysis reduces the conversion of NAD+ to NADH. The effects of 2'-deoxy NAD+ are expected to be different, stemming from direct enzymatic inhibition rather than a block in a major metabolic pathway. However, direct measurements of the NAD+/NADH ratio in response to 2'-deoxy NAD+ treatment in cultured cells have not been extensively reported.

| Compound | Primary Mechanism | Reported Effect on NAD+/NADH Ratio | Cell Line | Reference |

|---|---|---|---|---|

| 2'-deoxy NAD+ | Noncompetitive inhibitor of NAD+-dependent enzymes | Not directly reported; potential for disruption due to inhibition. | N/A | medchemexpress.commedchemexpress.commedchemexpress.com |

| 2-deoxy-D-glucose | Inhibition of glycolysis | Increase | HeLa | dojindo.com |

Effects on Key Metabolic Fluxes and Bioenergetic Pathways

The influence of 2'-deoxy NAD+ on cellular bioenergetics is primarily understood through its role as a substrate and inhibitor for NAD+-dependent enzymes.

Substrate for ADP-Ribosylation: As mentioned, 2'-deoxy NAD+ is a substrate for PARPs, enzymes that play a critical role in DNA repair and other cellular processes. caymanchem.com The utilization of 2'-deoxy NAD+ in ADP-ribosylation reactions would consume the analog and could potentially interfere with normal PARP-dependent signaling.

Inhibition of NAD+-Dependent Pathways: As a noncompetitive inhibitor of NAD+, 2'-deoxy NAD+ can interfere with key energy-producing pathways that require NAD+ as a cofactor. medchemexpress.commedchemexpress.commedchemexpress.com These include:

Glycolysis: Key enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) depend on NAD+.

Citric Acid (TCA) Cycle: Several dehydrogenases within the TCA cycle use NAD+ to generate NADH.

Oxidative Phosphorylation: The NADH generated from glycolysis and the TCA cycle is the primary electron donor to the mitochondrial electron transport chain, which drives ATP synthesis. mdpi.com

By inhibiting these NAD+-dependent steps, 2'-deoxy NAD+ could potentially lead to reduced metabolic flux through these pathways, consequently affecting cellular ATP production. This is distinct from the action of 2-deoxy-D-glucose, which directly inhibits glycolysis at an early step, leading to a decrease in ATP levels and respiration in isolated fat cells. nih.gov While the end result of ATP depletion might be similar, the mechanism of action for 2'-deoxy NAD+ is through the inhibition of multiple NAD+-dependent enzymatic steps rather than a singular upstream blockade.

| Enzyme/Process | Interaction | Observed In | Reference |

|---|---|---|---|

| NAD+-dependent enzymes | Noncompetitive inhibitor (Ki = 32 μM) | General | medchemexpress.commedchemexpress.commedchemexpress.com |

| Poly(ADP-ribose) transferases (PARPs) | Substrate for ADP-ribosylation | Nuclei from HeLa cells and rat liver | caymanchem.com |

| CD38 | Substrate for 2'-deoxy-ADPR synthesis | General | mdpi.combiolog.de |

Influence on Key Cellular Signaling Pathways and Processes

2'-deoxy NAD+, an analogue of nicotinamide adenine dinucleotide (NAD+), exhibits distinct interactions with NAD+-dependent enzymes, leading to significant modulation of critical cellular pathways. Its unique structural feature—the absence of the hydroxyl group at the 2' position of the adenosine (B11128) ribose—underpins its differential activity compared to native NAD+.

Modulation of Protein Deacetylation Processes via Sirtuin Activity

Sirtuins are a family of highly conserved NAD+-dependent protein deacetylases that play crucial roles in regulating metabolism, DNA repair, and longevity by removing acetyl groups from histone and non-histone proteins. nih.govresearchgate.netmdpi.com The catalytic mechanism of sirtuins is intricately linked to the structure of NAD+, specifically requiring the 2'-hydroxyl group of the ribose moiety for the final step of the deacetylation reaction, which produces 2'-O-acetyl-ADP-ribose. researchgate.netnih.gov

Studies using related analogues, such as 2'-deoxy-2'-fluoro-NAD+, have demonstrated that the absence of the 2'-hydroxyl group arrests the deacetylation process. nih.govnih.gov While an initial reaction intermediate can form, the final transfer of the acetyl group is impaired, indicating that the 2'-OH is essential for the completion of the catalytic cycle under normal physiological conditions. nih.gov This evidence strongly suggests that 2'-deoxy NAD+ is not an effective substrate for sirtuins and likely acts as an inhibitor of their deacetylase activity. By failing to support the canonical sirtuin reaction, 2'-deoxy NAD+ can modulate cellular processes that are under the control of sirtuins, such as the deacetylation of key transcription factors and metabolic enzymes. embopress.org

Alterations in ADP-Ribosylation Events and DNA Repair Signaling

ADP-ribosylation is a post-translational modification where ADP-ribose moieties are transferred from NAD+ to target proteins. This process is carried out by ADP-ribosyltransferases (ARTs) and can involve the transfer of a single unit (mono-ADP-ribosylation) or a polymer chain (poly-ADP-ribosylation). frontiersin.org

Research has clearly established that 2'-deoxy NAD+ functions as a selective modulator of ADP-ribosylation. It is an efficient substrate for arginine-specific mono(ADP-ribosyl)transferases, which catalyze the transfer of a single 2'-deoxy-ADP-ribose unit to target proteins. nih.govnih.gov In contrast, 2'-deoxy NAD+ is not a substrate for poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, which is responsible for synthesizing long chains of poly(ADP-ribose) (PAR). nih.govnih.gov

Instead of being utilized by PARP, 2'-deoxy NAD+ acts as a potent noncompetitive inhibitor of the PARP-catalyzed elongation reaction, with a reported inhibition constant (Ki) of 32 μM. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com This dual activity makes 2'-deoxy NAD+ a valuable experimental tool to distinguish between cellular processes mediated by mono-ADP-ribosylation versus those dependent on poly-ADP-ribosylation. nih.govnih.gov

Given that PARP1 is a primary sensor of DNA damage and its activation leads to massive consumption of NAD+ to build PAR chains for signaling and recruitment of repair machinery, the inhibitory effect of 2'-deoxy NAD+ has significant implications for DNA repair signaling. nih.govaginganddisease.orgmdpi.com By blocking PARP activity, 2'-deoxy NAD+ can disrupt the normal cellular response to genotoxic stress. oup.com

Regulation of Energy Metabolism and Oxidative Phosphorylation

Cellular energy metabolism, encompassing glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, is fundamentally dependent on the NAD+/NADH ratio. nih.govnih.govnih.govwikipedia.org NAD+ acts as a critical electron carrier, accepting electrons from the breakdown of glucose and fatty acids and transferring them to the electron transport chain to generate ATP. nih.govwikipedia.org

The influence of 2'-deoxy NAD+ on energy metabolism is primarily indirect, stemming from its potent inhibition of PARP enzymes. During significant DNA damage, overactivation of PARP1 can severely deplete the cellular NAD+ pool, leading to an energy crisis and impairing ATP production. nih.govmdpi.com This NAD+ depletion can trigger a metabolic shift, where cells become more reliant on oxidative phosphorylation for survival. nih.gov

By inhibiting PARP1, 2'-deoxy NAD+ can prevent the drastic consumption of the cellular NAD+ pool that occurs in response to DNA damage. This preservation of NAD+ levels would theoretically maintain the necessary cofactor supply for central metabolic pathways like glycolysis and the TCA cycle, thereby preventing the metabolic collapse associated with PARP overactivation. nih.govnih.gov However, direct studies quantifying the effect of 2'-deoxy NAD+ on rates of glycolysis or oxidative phosphorylation are limited, with much of the understanding derived from its established role as a PARP inhibitor.

Effects on Gene Expression and Chromatin Dynamics

The metabolic state of a cell, particularly the availability of NAD+, is intricately linked to the regulation of gene expression through epigenetic mechanisms. nih.govnih.govpnas.org NAD+-consuming enzymes, such as sirtuins and PARPs, directly modify chromatin structure and the activity of transcription factors, thereby altering transcriptional programs. nih.govacs.org

Epigenetic Modifications via Histone-Modifying Enzymes

Histones, the core proteins of chromatin, are subject to a variety of post-translational modifications that dictate chromatin accessibility and gene expression. 2'-deoxy NAD+ can influence these modifications through its differential effects on two major classes of histone-modifying enzymes: sirtuins and PARPs.

As discussed previously (Section 4.3.1), the requirement of the 2'-hydroxyl group for the sirtuin catalytic cycle implies that 2'-deoxy NAD+ cannot effectively serve as a cofactor for NAD+-dependent histone deacetylation. nih.gov This would lead to a failure to remove acetyl marks from histones at sirtuin-regulated gene loci, generally maintaining a state of chromatin that is permissive to transcription.

Conversely, the role of 2'-deoxy NAD+ in histone ADP-ribosylation is more complex. While it inhibits poly-ADP-ribosylation by PARP1, a process crucial for chromatin relaxation at sites of DNA damage, some studies suggest it can be a substrate for mono-ADP-ribosylation. nih.govnih.gov An early study noted that 2'-deoxy NAD+ could be used for the ADP-ribosylation of both histone and non-histone proteins in isolated nuclei. caymanchem.com This suggests that while it blocks the formation of PAR chains on histones (a hallmark of the DNA damage response), it may permit or enhance mono-ADP-ribosylation of histones by other enzymes, a modification with distinct and less understood regulatory consequences on chromatin structure. frontiersin.orgacs.org

Transcriptional Regulation of Specific Gene Networks

The modulation of sirtuin and PARP activity by 2'-deoxy NAD+ directly translates into altered transcriptional regulation of specific gene networks. Sirtuins and PARPs control the expression of genes involved in inflammation, metabolism, cell cycle, and apoptosis by modifying histones and key transcription factors. embopress.orgnih.gov

By inhibiting PARP1, 2'-deoxy NAD+ can prevent the transcriptional changes associated with the DNA damage response. For instance, PARP-1 activity can repress the adipogenic transcription factor C/EBPβ through ADP-ribosylation; inhibition of PARP-1, therefore, promotes the expression of adipogenic genes. nih.gov Consequently, 2'-deoxy NAD+ could potentially modulate the gene networks involved in processes like adipogenesis by preventing PARP-1-mediated repression.

Furthermore, NAD+ levels themselves have been shown to regulate the expression of specific genes. For example, reduced NAD+ levels can lead to increased DNA methylation and decreased transcription of the brain-derived neurotrophic factor (BDNF) gene, independent of sirtuin or PARP activity. pnas.org While not a direct effect of 2'-deoxy NAD+, its influence on the broader NAD+ metabolome could have downstream consequences on such methylation-dependent gene silencing. The specific gene networks directly regulated by the administration of 2'-deoxy NAD+ remain an area for further investigation, with current understanding largely inferred from its known enzymatic targets.

Cellular Responses in Specific In Vitro and Ex-Vivo Models

The cellular and molecular effects of 2'-deoxy NAD+ are primarily understood through its role as a precursor to the signaling molecule 2'-deoxyadenosine (B1664071) 5'-diphosphoribose (2'-deoxy-ADPR) and as a substrate for certain enzymes. Research has pinpointed its activity in several specific cell and model systems.

Primary Cell Cultures (e.g., Neurons, Fibroblasts, Immune Cells)

Immune Cells

Significant findings regarding 2'-deoxy NAD+ have come from studies on immune cells, particularly using the Jurkat T-lymphocyte cell line as a model. 2'-deoxy NAD+ and its derivative, 2'-deoxy-ADPR, have been identified as endogenous molecules within Jurkat T cells. caymanchem.commedchemexpress.com

The function of 2'-deoxy-ADPR in immune cells is tied to its role as a potent activator of the TRPM2 channel. frontiersin.orgmedchemexpress.com The TRPM2 channel is expressed in many cells of the innate immune system, including neutrophils, monocytes, and macrophages, where it is involved in regulating critical functions such as chemotaxis and cytokine secretion. frontiersin.orgnih.govresearchgate.net The finding that 2'-deoxy-ADPR is a superagonist of TRPM2 suggests it may play a crucial role in initiating or modulating immune responses under physiological conditions. nih.gov By activating TRPM2 more efficiently at low calcium concentrations, 2'-deoxy-ADPR could be a key signaling molecule in the context of inflammation and innate immunity. frontiersin.orgnih.gov

Primary Neurons and Fibroblasts

While the broader metabolism of NAD+ is a subject of intense research in primary neurons and fibroblasts, particularly concerning neurodegeneration, cellular repair, and aging, specific investigations into the cellular responses to 2'-deoxy NAD+ (sodium salt) are not prominent in the reviewed literature. frontiersin.orgnih.govnih.govmdpi.com The target of its metabolite, the TRPM2 channel, has been linked to neurological diseases, but direct studies applying 2'-deoxy NAD+ to primary neuron cultures were not identified. nih.gov Similarly, while NAD+ homeostasis is critical for fibroblast function, direct research on this specific compound in primary fibroblasts is lacking. frontiersin.orgnih.gov

Advanced Ex Vivo Models (e.g., Organoids, Tissue Slices)

Organoids and Tissue Slices

Advanced cellular models such as organoids and ex vivo tissue slices offer a way to study cellular responses in a more physiologically relevant, three-dimensional context. ijbs.comnih.govnih.gov These models are increasingly used to study metabolism and disease, including in cortical organoids and hippocampal tissue slices. ijbs.comnih.govnih.gov However, based on the reviewed scientific literature, there are no available studies that specifically investigate the cellular responses to 2'-deoxy NAD+ (sodium salt) in either organoid or ex vivo tissue slice models. Research in these areas has focused on more general NAD+ metabolism or the effects of NAD+ precursors like nicotinamide riboside (NR). ijbs.combiorxiv.org

2 Deoxy Nad+ Sodium Salt As a Research Tool and Biochemical Probe

Development of Enzyme Assays and High-Throughput Screening Platforms

The unique properties of 2'-deoxy NAD+ make it a versatile reagent for creating specialized enzyme assays, particularly for high-throughput screening (HTS) applications aimed at discovering new drugs. nih.gov

Spectrophotometric and fluorometric assays are mainstays of enzyme kinetics and screening, relying on the generation of a light-absorbing or fluorescent signal to measure reaction rates. nih.govmdpi.com The use of 2'-deoxy NAD+ in these assays can be advantageous. Since the reduced form, 2'-deoxy NADH, has distinct spectral properties from NADH, its production by a dehydrogenase can be monitored.

More commonly, 2'-deoxy NAD+ is used as a substrate or inhibitor in coupled enzyme assays. chemrxiv.orgethz.ch For example, in an assay for an NAD+-dependent enzyme, the reaction might be coupled to a second enzyme that uses the product to generate a fluorescent or colorimetric signal. mdpi.com 2'-deoxy NAD+ can be used to establish assay specificity or to identify modulators that act through distinct mechanisms. For instance, in developing a fluorometric assay for nicotinamide (B372718) phosphoribosyltransferase (Nampt), researchers measure the derivative of the enzymatic product, nicotinamide mononucleotide (NMN). nih.gov An analog like 2'-deoxy NAD+ could be used in counter-screens to ensure inhibitors are specific to the intended enzyme and not a downstream coupling enzyme. Bioluminescent assays, which measure the light produced from a luciferase-catalyzed reaction, have also been developed to selectively measure total or individual nicotinamide adenine (B156593) dinucleotides and can be adapted for HTS. promega.ca

| Property | NAD+ | 2'-deoxy NAD+ | Significance in Assays |

| Structure | Contains a 2'-hydroxyl on the adenosine (B11128) ribose | Lacks the 2'-hydroxyl group | Allows for probing the role of this specific functional group in enzyme interaction. |

| Inhibition Profile | N/A (natural substrate) | Noncompetitive inhibitor for NAD+ (Ki of 32 μM) medchemexpress.commedchemexpress.commedchemexpress.com | Can be used as a tool to study enzyme inhibition patterns and for screening noncompetitive inhibitors. |

| Enzyme Substrate | Universal coenzyme for many dehydrogenases and NAD+-consuming enzymes nih.govmdpi.com | Substrate for some enzymes (e.g., PARPs, TRPM2, CD38), but not others caymanchem.combiolog.denih.gov | Enables the design of specific assays for enzymes that can process this analog, or as a negative control for those that cannot. |

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds. acs.org 2'-deoxy NAD+ is a valuable tool in designing HTS campaigns for modulators of NAD+-dependent enzymes like sirtuins, PARPs, and CD38, which are implicated in cancer, metabolic disorders, and aging. nih.govnih.gov

Because 2'-deoxy NAD+ acts as a noncompetitive inhibitor of NAD+ with a reported Ki value of 32 μM, it can be used as a reference compound in screens designed to find other noncompetitive inhibitors. medchemexpress.commedchemexpress.commedchemexpress.com In a typical HTS assay, a library of small molecules is tested for its ability to inhibit an enzyme's activity. By running the screen in the presence of both the natural substrate (NAD+) and a tool compound like 2'-deoxy NAD+, researchers can differentiate between compounds that compete directly with NAD+ for the binding site and those that bind elsewhere on the enzyme. This is critical for identifying allosteric modulators, which can offer greater specificity and novel mechanisms of action. nih.gov

Investigating Substrate Specificity of Novel NAD+-Binding Proteins and Domains

A fundamental question in biochemistry is how an enzyme recognizes its specific substrate. By modifying the substrate's structure, researchers can determine which chemical groups are essential for binding and catalysis. 2'-deoxy NAD+ is perfectly suited for this purpose, as it isolates the contribution of the 2'-hydroxyl group of the adenosine ribose moiety.

Research on poly(ADP-ribose) polymerase (PARP) demonstrated that while 3'-deoxy-NAD+ could be used by the enzyme, 2'-deoxy NAD+ was not a substrate for the automodification reaction. nih.gov Instead, it acted as a potent non-competitive inhibitor of the chain elongation process. nih.gov This finding highlights the critical role of the 2'-hydroxyl group for the catalytic activity of this specific PARP enzyme.

Conversely, other enzymes show a greater tolerance for modifications at this position. For example, ADP-ribosyl cyclase from the sea slug Aplysia is able to recognize and use 2'-deoxy NAD+ as a substrate to synthesize 8-substituted 2'-deoxy-cADPR analogues. acs.org Similarly, 2'-deoxy NAD+ has been identified as a substrate for poly(ADP-ribose) transferases involved in the ADP-ribosylation of non-histone proteins in rat liver and HeLa cell nuclei. caymanchem.com It also functions as an agonist for the TRPM2 ion channel. caymanchem.com

| Enzyme/Protein | Interaction with 2'-deoxy NAD+ | Research Finding | Citation |

| Poly(ADP-ribose) Polymerase (calf thymus) | Not a substrate for automodification; potent non-competitive inhibitor. | The 2'-hydroxyl group is essential for the automodification reaction catalyzed by this enzyme. | nih.gov |

| Aplysia ADP Ribosyl Cyclase | Substrate. | The enzyme has a tolerant active site that can accommodate the absence of the 2'-hydroxyl group. | acs.org |

| TRPM2 Channel (human) | Agonist. | Activates calcium-induced currents, indicating it can bind to the NAD+ binding site and trigger a conformational change. | caymanchem.com |

| Poly(ADP-ribose) transferases (rat liver/HeLa) | Substrate for ADP-ribosylation of non-histone proteins. | Demonstrates that not all PARP family members have the same strict requirement for the 2'-hydroxyl group. | caymanchem.com |

| CD38 | Substrate. | Can be used to produce 2'-deoxy-ADPR (dADPR), a potent TRPM2 channel agonist. | biolog.de |

Elucidating Mechanisms of Action for NAD+-Mimicking Compounds and Cofactor Analogs

Understanding the precise molecular mechanism of an enzyme or a drug is crucial for rational drug design. 2'-deoxy NAD+ and other analogs are used to dissect the complex multi-step reactions catalyzed by NAD+-dependent enzymes. oup.com Sirtuins, for example, are NAD+-dependent deacetylases that play a key role in cellular regulation. acs.org The reaction mechanism involves the cleavage of the bond between nicotinamide and ribose, followed by the transfer of an acetyl group to the ADP-ribose moiety. Using analogs like 2'-deoxy-2'-fluoro-NAD+ has helped demonstrate that the nicotinamide-ribosyl cleavage is a distinct step from the subsequent acetyl group transfer, which may involve the 2'-hydroxyl group. acs.org

By comparing the kinetics and binding of NAD+ with 2'-deoxy NAD+, researchers can build a model of the transition state and identify key interactions. For instance, if an enzyme binds 2'-deoxy NAD+ tightly but cannot catalyze the reaction, it implies the 2'-hydroxyl group is vital for catalysis rather than just for initial binding. The finding that 2'-deoxy NAD+ is a non-competitive inhibitor of PARP suggests that its binding induces a conformational change that hinders the productive binding or processing of the natural NAD+ substrate, providing deep mechanistic insight. nih.gov

Use in Affinity Chromatography and Protein Purification Protocols for NAD+-Binding Proteins

Affinity chromatography is a powerful technique for purifying a single protein from a complex mixture based on its specific binding to an immobilized molecule (a ligand). thermofisher.com For purifying NAD+-binding proteins, a ligand that mimics NAD+ is chemically attached to a solid support, such as agarose (B213101) beads. sigmaaldrich.com When a cell lysate is passed through a column packed with these beads, proteins that bind NAD+ will attach to the ligand, while all other proteins pass through. The bound proteins can then be released in a purified form.

Commonly used ligands include NAD+ itself or analogs like 5' AMP. sigmaaldrich.com Given that 2'-deoxy NAD+ binds to a range of NAD+-dependent enzymes, it is a viable candidate for use as a ligand in affinity chromatography. The process would involve:

Immobilization: Covalently attaching 2'-deoxy NAD+ to a pre-activated chromatography resin.

Binding: Passing a crude protein extract over the resin, allowing NAD+-binding proteins to bind to the immobilized 2'-deoxy NAD+.

Washing: Washing the column with buffer to remove non-specifically bound proteins.

Elution: Eluting the target protein by changing the buffer conditions, for example, by adding a high concentration of free NAD+ or 2'-deoxy NAD+ to compete for binding, or by changing the pH. thermofisher.com

While the enzymatic synthesis and subsequent purification of 2'-deoxy NAD+ itself involves affinity chromatography (e.g., on a boronate gel), the specific use of immobilized 2'-deoxy NAD+ for protein purification is less documented than for other NAD+ analogs. nih.gov However, its demonstrated ability to bind to various NAD+-binding sites makes it a plausible tool for this application.

Applications in Isotopic Tracer Experiments for Metabolic Flux Analysis in Defined Biochemical Systems

Metabolic flux analysis (MFA) is a technique used to quantify the rates of reactions within a metabolic network. A common approach involves using stable isotope tracers, such as molecules labeled with ¹³C or ¹⁵N. nih.govnih.gov Researchers introduce the labeled compound into a biological system and then use mass spectrometry or NMR to track the incorporation of the isotope into various metabolites. frontiersin.orgmdpi.com This information allows for the calculation of pathway fluxes, providing a dynamic snapshot of cellular metabolism. tum.de

While MFA is often applied to whole cells using tracers like ¹³C-glucose or ¹³C-glutamine, isotopic versions of cofactor analogs can be used to probe specific reactions in defined biochemical systems (e.g., with purified enzymes in vitro). nih.govmdpi.com An isotopically labeled version of 2'-deoxy NAD+ (e.g., with ¹³C in the nicotinamide or adenosine moiety) could be synthesized and used for several purposes:

Tracing the Fate of the Analog: In a system with purified CD38, labeled 2'-deoxy NAD+ could be used to trace the formation of labeled 2'-deoxy-ADPR, confirming the reaction pathway and stoichiometry.

Probing Inhibitory Mechanisms: For an enzyme like PARP, which is inhibited by 2'-deoxy NAD+, a labeled version could help determine if the molecule is slowly turned over or simply remains bound in the active site, providing further mechanistic details.

Quantifying Enzyme Activity: In a reconstituted system with multiple enzymes, labeled 2'-deoxy NAD+ could be used to quantify the flux through a specific enzyme that utilizes it as a substrate, without interference from other NAD+-dependent reactions.

This application allows for precise investigation of enzymatic reactions and their regulation by cofactor analogs in a controlled environment, free from the complexity of the entire cellular metabolome.

Analytical Methodologies for Detection and Quantification of 2 Deoxy Nad+ Sodium Salt in Biological Systems

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of the NAD+ metabolome, including 2'-deoxy NAD+. nih.govnih.gov This powerful technique offers high sensitivity and specificity, allowing for the precise measurement of low-abundance metabolites in intricate biological samples. mdpi.comjinfiniti.com

Sample Preparation Protocols for Cellular Extracts and Tissue Homogenates

The initial and most critical step in the analytical workflow is the sample preparation. The primary goal is to efficiently extract the target analytes while preserving their integrity, particularly for labile molecules like NAD+ and its derivatives. nih.gov

For cellular extracts , a common procedure involves washing adherent cells with phosphate-buffered saline (PBS) before detaching them, often through trypsinization. nadmed.com Non-adherent cells can be collected by centrifugation. nadmed.com Following collection, cells are typically subjected to an extraction process using a cold organic solvent mixture, such as methanol/water/chloroform, to precipitate proteins and extract polar metabolites. researchgate.net Another widely used method is extraction with 80% cold methanol. researchgate.net To ensure accurate quantification, it is crucial to keep the samples on ice and process them quickly to minimize enzymatic degradation. nadmed.com

For tissue homogenates , the protocol begins with the rapid freezing of the tissue in liquid nitrogen immediately after collection to halt metabolic activity. nih.gov The frozen tissue is then weighed and homogenized in a pre-chilled acidic solution, such as perchloric acid (HClO4), to extract the metabolites and precipitate proteins. nih.gov The resulting homogenate is centrifuged, and the supernatant containing the metabolites is collected for further analysis. nih.gov

Key Considerations for Sample Preparation:

Temperature: Cold conditions (e.g., on ice or at 4°C) are essential throughout the extraction process to minimize the activity of enzymes that can degrade NAD+ metabolites. researchgate.net

Solvent Choice: The selection of the extraction solvent is critical and can influence the recovery of different metabolites. Biphasic extractions (e.g., methanol/water/chloroform) and monophasic extractions (e.g., 80% methanol) are common choices, with their efficacy varying depending on the specific metabolites of interest and the sample matrix. researchgate.net

Internal Standards: The use of stable isotope-labeled internal standards, such as ¹³C₅-NAD+, is highly recommended to correct for variability in extraction efficiency and matrix effects during LC-MS/MS analysis. mdpi.com

Below is an interactive table summarizing common sample preparation protocols:

| Sample Type | Key Preparation Steps | Common Reagents |

| Cellular Extracts | 1. Cell harvesting (trypsinization or centrifugation) 2. Washing with PBS 3. Lysis and extraction with cold solvent 4. Centrifugation to remove debris | Methanol, Chloroform, Water, Perchloric Acid |

| Tissue Homogenates | 1. Snap-freezing in liquid nitrogen 2. Weighing frozen tissue 3. Homogenization in cold acid 4. Centrifugation and collection of supernatant | Perchloric Acid, Phosphate-Buffered Saline (PBS) |

Chromatographic Separation Techniques (e.g., Ion-Pair, Hydrophilic Interaction)

Effective chromatographic separation is vital to resolve 2'-deoxy NAD+ from other structurally similar and isobaric compounds present in biological extracts. cam.ac.uk Given the polar nature of NAD+ and its analogs, specialized chromatographic techniques are often employed. nih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a popular choice for separating polar compounds like those in the NAD+ metabolome. nih.govmdpi.com It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. researchgate.net This technique has been successfully used to separate a wide range of NAD+ metabolites, including precursors and catabolites. nih.gov Zwitterionic HILIC (zic-HILIC) columns, in particular, have demonstrated robust performance in quantifying pyridine (B92270) nucleotides from biological matrices. mdpi.comntnu.no